

molecular structure of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Cat. No.: B187287

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An In-depth Technical Guide to **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde**

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1][2][3] Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3] The compound **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde** is a specific derivative that belongs to this important class of heterocycles.

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde**. Due to the presence of two highly reactive functional groups—a chloro substituent at the 2-position and a carbaldehyde group at the 3-position—this molecule serves as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems and derivative libraries.[2] This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis and application of novel quinoline-based compounds.

Molecular Structure and Properties

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is characterized by a quinoline core substituted with a chlorine atom, a carbaldehyde group, and three methoxy groups on the benzene ring.

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Chemical Structure:

All quantitative and identifying data for the molecule are summarized in the table below.

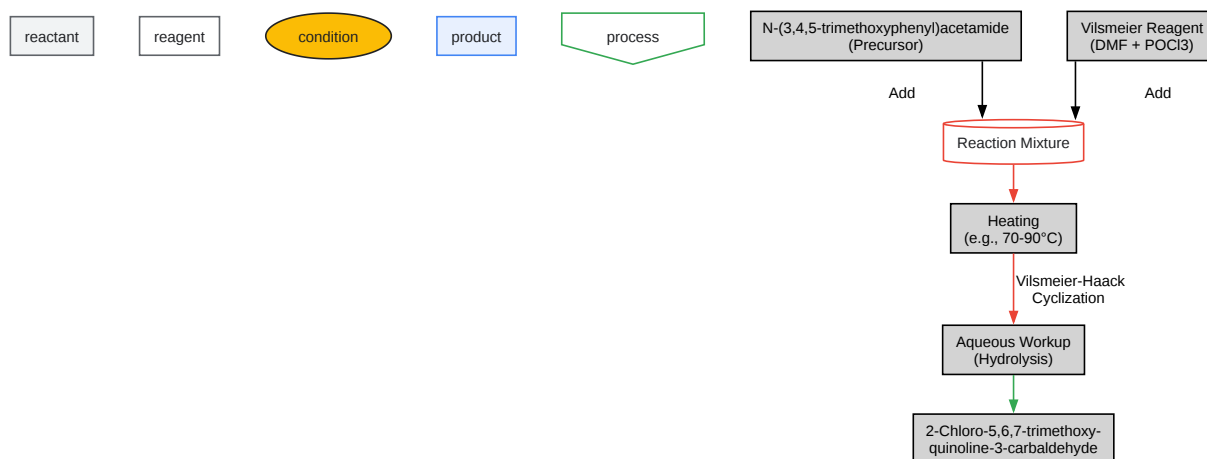
Table 1: Molecular Properties and Identifiers

Property	Value	Reference(s)
IUPAC Name	2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde	[4]
CAS Number	68236-25-9	[4] [5] [6]
Molecular Formula	C ₁₃ H ₁₂ ClNO ₄	[4] [5] [6]
Molecular Weight	281.69 g/mol	[5] [6]

| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde |[\[4\]](#) |

Synthesis

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[\[1\]](#)[\[7\]](#)[\[8\]](#) This reaction involves the formylation and subsequent cyclization of an appropriate N-substituted acetanilide using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[\[1\]](#)



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Figure 1. General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes, adapted for the target molecule.

- Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath. Freshly distilled phosphorus oxychloride (POCl₃) is added dropwise with constant

stirring, ensuring the temperature does not exceed 10°C. The mixture is stirred for an additional hour at low temperature to form the Vilsmeier-Haack adduct.[9][10]

- **Reaction:** The precursor, N-(3,4,5-trimethoxyphenyl)acetamide, is added portion-wise to the prepared Vilsmeier reagent.
- **Cyclization:** The reaction mixture is heated, typically in a water bath at 70-90°C, for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[7][11]
- **Workup and Isolation:** After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with vigorous stirring. The resulting precipitate, which is the crude product, is collected by filtration, washed thoroughly with water, and dried.[10][11]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[9][10]

Spectroscopic and Crystallographic Data

While specific experimental spectroscopic and crystallographic data for **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde** are not prevalent in the surveyed literature, data from closely related analogs provide valuable reference points for characterization.

Spectroscopic Characterization (Analog Data)

The following table summarizes key spectroscopic data for a structurally similar compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The spectral features are expected to be comparable, with additional signals corresponding to the C5 and C7 methoxy groups for the target molecule.

Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde

Data Type	Key Peaks / Signals (δ ppm or ν cm^{-1})	Reference(s)
^1H NMR	11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 & H-7, Ar-H), 6.74 (s, H-5, Ar-H), 3.40 (s, 3H, OCH_3)	[8]

| IR (KBr) | 2731, 2677 (Aldehyde C-H stretch), 1636 (C=O stretch), 1474-1600 (Aromatic C=C stretch) |[8] |

Crystallographic Data (Analog Data)

Single-crystal X-ray diffraction data for analogous compounds confirm the planarity of the quinoline ring system. The table below presents crystallographic data for two related structures.

Table 3: Crystallographic Data for Analogous 2-Chloroquinoline-3-carbaldehydes

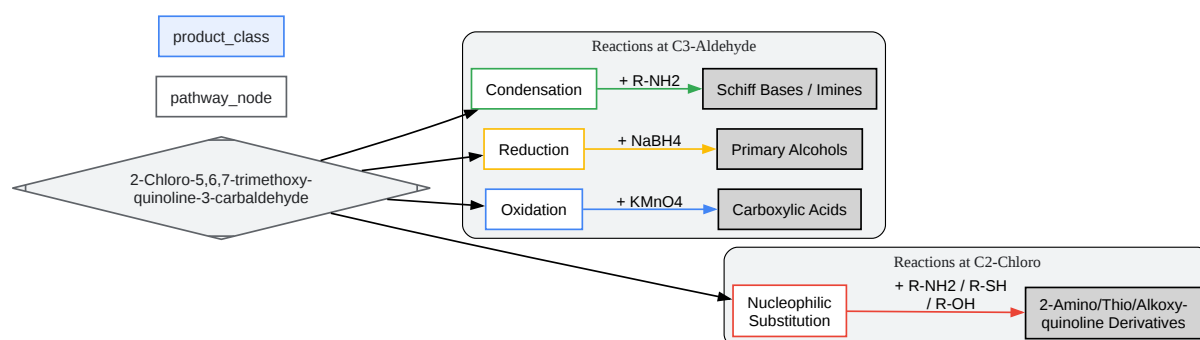
Parameter	2-Chloro-6-methoxyquinoline-3-carbaldehyde	2-Chloro-8-methoxyquinoline-3-carbaldehyde
Reference	[10]	[12]
Molecular Formula	C ₁₁ H ₈ ClNO ₂	C ₁₁ H ₈ ClNO ₂
Molecular Weight	221.63	221.63
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	7.7072 (9)	14.4763 (8)
b (Å)	14.3474 (13)	3.9246 (2)
c (Å)	9.3487 (10)	17.6295 (9)
β (°)	109.415 (2)	104.802 (3)
Volume (Å ³)	974.98 (18)	968.36 (9)

| Z | 4 | 4 |

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde** stems from the distinct reactivity of its chloro and aldehyde functional groups. This dual reactivity allows it to be used as a scaffold for generating diverse molecular architectures.

- **Reactions at the C2-Chloro Group:** The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. It can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield a wide range of 2-substituted quinoline derivatives.
- **Reactions at the C3-Aldehyde Group:** The carbaldehyde group is a versatile handle for numerous chemical transformations. It can undergo condensation reactions with amines to form Schiff bases, reduction to a primary alcohol, oxidation to a carboxylic acid, and participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.



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Figure 2. Key synthetic pathways using the target molecule as a scaffold.

Biological Activity

While the broader class of quinoline compounds is well-documented for its diverse pharmacological activities, no specific biological studies or signaling pathway analyses for **2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde** have been reported in the reviewed scientific literature. Its structural features suggest it could be a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The trimethoxy substitution pattern, in particular, is found in several natural products and pharmacologically active molecules, suggesting that derivatives of this scaffold may possess interesting biological properties worthy of investigation.

Conclusion

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a synthetically valuable heterocyclic compound. Its preparation is reliably achieved through the Vilsmeier-Haack reaction. Although

direct experimental data for this specific molecule is limited, characterization can be guided by data from closely related analogs. The true potential of this compound lies in its role as a versatile building block, offering two distinct and reactive sites for chemical modification. Future research should focus on the full spectroscopic and crystallographic characterization of the title compound, followed by the exploration of its reactivity to generate novel derivative libraries for evaluation in biological and materials science applications.

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- To cite this document: BenchChem. [molecular structure of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187287#molecular-structure-of-2-chloro-5-6-7-trimethoxyquinoline-3-carbaldehyde]

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